An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Hydroxybenzoyl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Hydroxybenzoyl)benzoic Acid
Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(3-Hydroxybenzoyl)benzoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document leverages expert analysis of its structural components—a benzoic acid, a diaryl ketone, and a phenol—to predict its physicochemical characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to perform their own characterization. This guide is structured to provide not just data, but a foundational understanding of the causality behind experimental design for a robust scientific investigation.
Chemical Identity and Molecular Structure
4-(3-Hydroxybenzoyl)benzoic acid is a trifunctional organic molecule. Its structure consists of a benzoic acid moiety where the phenyl ring is substituted at the 4-position with a 3-hydroxybenzoyl group. This arrangement combines the features of a carboxylic acid, a benzophenone (diaryl ketone), and a phenol, making it a versatile scaffold for further chemical modification.
Key Identifiers:
-
IUPAC Name: 4-(3-Hydroxybenzoyl)benzoic acid
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Molecular Formula: C₁₄H₁₀O₄
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Molecular Weight: 242.23 g/mol
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CAS Number: 67551-77-5
Caption: Molecular Structure of 4-(3-Hydroxybenzoyl)benzoic acid.
Predicted Physicochemical Properties
The properties of 4-(3-Hydroxybenzoyl)benzoic acid are dictated by its three key functional groups. The carboxylic acid group imparts acidity and potential for hydrogen bonding. The benzophenone core creates a rigid, bulky structure affecting melting point and solubility. The phenolic hydroxyl group provides a second acidic site and another center for hydrogen bonding or derivatization.
The following table summarizes the predicted properties based on analysis of structurally analogous compounds such as 4-benzoylbenzoic acid (m.p. 198-200 °C)[1], 3-hydroxybenzophenone (m.p. 116-119 °C), and benzoic acid (pKa ~4.2).
| Property | Predicted Value | Rationale & Key Considerations |
| Melting Point | 210 - 225 °C | The rigid benzophenone structure and extensive intermolecular hydrogen bonding (from both carboxylic acid and phenol groups) suggest a high melting point, likely higher than 4-benzoylbenzoic acid due to the additional hydroxyl group.[1] |
| Aqueous Solubility | Sparingly soluble | The large, nonpolar aromatic surface area will dominate, leading to low water solubility. Solubility is expected to increase significantly in basic solutions (pH > 6) due to the deprotonation of the carboxylic acid and phenol groups to form more soluble carboxylate and phenoxide salts. |
| pKa (Carboxylic Acid) | ~3.8 - 4.5 | The electron-withdrawing effect of the benzoyl group is expected to make the carboxylic acid slightly stronger (lower pKa) than benzoic acid itself. The exact value depends on the electronic interplay through the aromatic system. |
| pKa (Phenol) | ~9.0 - 10.0 | The phenolic proton's acidity will be comparable to that of phenol, slightly influenced by the electron-withdrawing benzoylbenzoic acid substituent at the meta position. |
Chemical Reactivity and Synthetic Pathways
The reactivity of 4-(3-Hydroxybenzoyl)benzoic acid is a composite of its constituent functional groups.
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Carboxylic Acid: Can undergo esterification, amide formation, and reduction to a primary alcohol.
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Ketone: The carbonyl group can be reduced to a secondary alcohol. It is generally unreactive toward nucleophilic addition due to the steric hindrance and electronic deactivation by the two aromatic rings.
-
Phenol: The hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards electrophilic aromatic substitution, with directing effects to the ortho and para positions relative to the hydroxyl group.
A plausible and common synthetic route to this class of compounds is the Friedel-Crafts Acylation .[2] This involves the reaction of a suitably protected hydroxybenzoyl chloride with benzoic acid or a derivative, catalyzed by a Lewis acid.
Caption: Plausible synthetic workflow for the target compound.
Anticipated Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation. While experimental spectra are not available, the following profile is anticipated based on the molecule's structure.
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¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show complex signals in the aromatic region (7.0-8.2 ppm).[3] The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system). The protons on the hydroxy-substituted ring will show a more complex splitting pattern. The acidic protons of the carboxylic acid and phenol will appear as broad singlets at a downfield chemical shift (>10 ppm for COOH, ~9-10 ppm for Ar-OH), which will disappear upon D₂O exchange.[4]
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¹³C NMR: The spectrum will show 14 distinct carbon signals unless there is accidental peak overlap. The carbonyl carbon of the ketone is expected around 190-200 ppm, while the carboxylic acid carbonyl will be in the 165-175 ppm range. Aromatic carbons will appear between 115-160 ppm.[5]
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FT-IR: The infrared spectrum will be characterized by several key absorption bands. A very broad peak from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[6][7] The phenolic O-H stretch will appear as a broader band around 3200-3600 cm⁻¹. A strong, sharp absorption for the C=O stretch of the carboxylic acid will be present around 1680-1710 cm⁻¹, and the ketone C=O stretch will appear at a slightly lower wavenumber, typically 1650-1670 cm⁻¹, due to conjugation with the aromatic rings.[8]
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Mass Spectrometry (EI): In an Electron Ionization Mass Spectrum, the molecular ion peak (M⁺) at m/z = 242 should be observable. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, which would lead to characteristic fragment ions.[9][10] For example, loss of the hydroxylated phenyl group (•C₆H₄OH) would yield a fragment at m/z = 149, and loss of the carboxyphenyl group (•C₆H₄COOH) would result in a fragment at m/z = 121.
Comprehensive Experimental Protocols
To empirically validate the predicted properties, the following standardized protocols are recommended. These methods are designed to be self-validating through careful calibration and control.
Caption: Logical workflow for comprehensive compound characterization.
Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically <1 °C), while impurities depress and broaden this range.[11] This protocol uses a controlled heating rate to ensure thermal equilibrium between the sample and the thermometer for an accurate reading.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a glass capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2-3 mm.[12][13]
-
Initial Rapid Determination: Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample capillary.
-
Controlled Heating: Set the heating rate to 1-2 °C per minute once the temperature is within 15 °C of the expected melting point. A slow ramp rate is critical for accuracy.[12]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.
-
Validation: Repeat the measurement with two additional samples. The values should be consistent within 1 °C.
Aqueous Solubility Determination
Causality: This protocol determines solubility in neutral, acidic, and basic conditions, which is crucial for predicting behavior in biological systems or for purification. Solubility changes with pH are directly linked to the pKa of the ionizable groups.[14]
Methodology:
-
Water Solubility (Neutral):
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.
-
Observe if the solid dissolves completely. If so, the compound is water-soluble. If not, it is considered sparingly soluble or insoluble.
-
-
Solubility in 5% NaOH (Basic):
-
To a test tube with ~25 mg of the compound, add 0.75 mL of 5% aqueous NaOH solution in portions.
-
Vigorous shaking is required to facilitate the acid-base reaction.
-
Rationale: If the compound dissolves, it indicates the presence of an acidic functional group (carboxylic acid or phenol) that has been deprotonated to form a soluble salt.[15]
-
-
Solubility in 5% NaHCO₃ (Weakly Basic):
-
Repeat the process using 5% aqueous sodium bicarbonate solution.
-
Rationale: Sodium bicarbonate is a weaker base than NaOH. If the compound dissolves, it indicates the presence of a relatively strong acid, such as a carboxylic acid. Phenols are typically not acidic enough to be deprotonated by bicarbonate. This test helps differentiate between the two acidic groups.[15]
-
-
Solubility in 5% HCl (Acidic):
-
Repeat the process using 5% aqueous HCl.
-
Rationale: For this specific molecule, no significant increase in solubility is expected, as it lacks a basic functional group (like an amine) that would be protonated. This serves as a negative control.
-
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration allows for the precise determination of the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[16][17]
Methodology:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent (e.g., a water/methanol mixture) to create a solution of known concentration (e.g., 0.01 M). The co-solvent is necessary if the compound's aqueous solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added. Two inflection points are expected, corresponding to the neutralization of the carboxylic acid and the phenol.
-
Determine the equivalence points from the first derivative of the titration curve (ΔpH/ΔV).
-
The half-equivalence point for each acidic proton is the volume of titrant that is half of the equivalence point volume.
-
The pH at the first half-equivalence point is the pKa of the carboxylic acid. The pH at the second half-equivalence point is the pKa of the phenol.[18][19]
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Conclusion
4-(3-Hydroxybenzoyl)benzoic acid is a molecule with significant potential, characterized by a unique combination of acidic and aromatic functionalities. While direct experimental data is scarce, a thorough understanding of its structure allows for reliable prediction of its key physicochemical properties. This guide provides a framework for these predictions and, more importantly, details the robust experimental protocols required for their empirical validation. By explaining the causality behind each experimental step, we equip researchers with the tools and knowledge necessary to confidently characterize this and other novel chemical entities in the pursuit of new drug candidates and advanced materials.
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